

In-Depth Technical Guide to Carinol (CAS Number: 58139-12-1)

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Compound of Interest

Compound Name: *Carinol*

Cat. No.: *B1649365*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Carinol, also known as Alashinol G, is a naturally occurring dibenzylbutanediol lignan with the CAS number 58139-12-1. Isolated from the stem bark of *Syringa pinnatifolia*, a plant used in traditional Mongolian medicine, **Carinol** has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the available research on **Carinol**, focusing on its synthesis, biological activities, and underlying mechanisms of action. The information is presented to support further investigation and drug development efforts.

Chemical Profile:

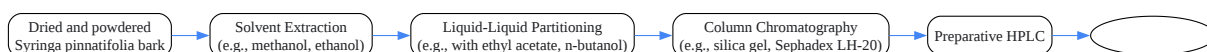
Property	Value	Reference
CAS Number	58139-12-1	N/A
Alternate Names	Alashinol G, (-)-Carinol	N/A
Molecular Formula	C ₂₀ H ₂₆ O ₇	N/A
Molecular Mass	378.42 g/mol	N/A
Chemical Structure	2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,2,4-triol	N/A

Synthesis and Characterization

While detailed protocols for the total synthesis of **Carinol** are not extensively published, a key study focuses on the synthesis of its C-9,9'-O-acyl esters to explore structure-activity relationships. The general approach to obtaining **Carinol** involves its isolation from natural sources, followed by potential semi-synthetic modifications.

Isolation from *Syringa pinnatifolia*

A detailed experimental protocol for the isolation of **Carinol** from *Syringa pinnatifolia* is not readily available in the reviewed literature. However, general methods for isolating lignans from plant materials can be adapted. A typical workflow would involve:



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Figure 1: General workflow for the isolation of **Carinol**.

Synthesis of Carinol Derivatives

A study by Suryadevara et al. describes the synthesis of novel C-9,9'-O-acyl esters of (-)-**Carinol**. The general procedure involves the esterification of the hydroxyl groups of **Carinol** with various acylating agents.

Experimental Protocol: General Procedure for the Acylation of (-)-**Carinol**

- To a solution of (-)-**Carinol** in a suitable solvent (e.g., dry pyridine), add the respective acyl chloride or anhydride.
- The reaction mixture is stirred at room temperature for a specified period (e.g., 12-24 hours).
- Upon completion, the reaction is quenched by the addition of ice-cold water.
- The product is extracted with an organic solvent (e.g., ethyl acetate).
- The organic layer is washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the desired acyl ester.

Biological Activities and Quantitative Data

Carinol has been investigated for several biological activities, primarily focusing on its antioxidant, xanthine oxidase inhibitory, and cardioprotective effects.

Antioxidant Activity

Carinol exhibits free-radical scavenging properties. The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Quantitative Data:

Compound	DPPH Radical Scavenging Activity (IC ₅₀)	Reference
(-)-Carinol	Data not available in the reviewed literature.	N/A

Note: While the study on Carinol derivatives evaluated antioxidant activity, specific IC₅₀ values for the parent compound were not provided in the accessible literature.

Experimental Protocol: DPPH Radical Scavenging Assay

- Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
- Prepare various concentrations of the test compound (**Carinol**) in methanol.
- In a 96-well plate, add a specific volume of the test compound solution to the DPPH solution.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Ascorbic acid or a similar standard is used as a positive control.
- The percentage of radical scavenging activity is calculated using the formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the DPPH solution with the sample.
- The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.

Xanthine Oxidase Inhibitory Activity

Carinol and its derivatives have been shown to inhibit xanthine oxidase, an enzyme involved in the production of uric acid.

Quantitative Data:

Compound	Xanthine Oxidase Inhibitory Activity (IC ₅₀)	Reference
(-)-Carinol	Data not available in the reviewed literature.	N/A

Note: The study on Carinol derivatives indicated that while some aromatic esters showed improved xanthine oxidase inhibition, the specific IC₅₀ for Carinol was not provided in the accessible literature.

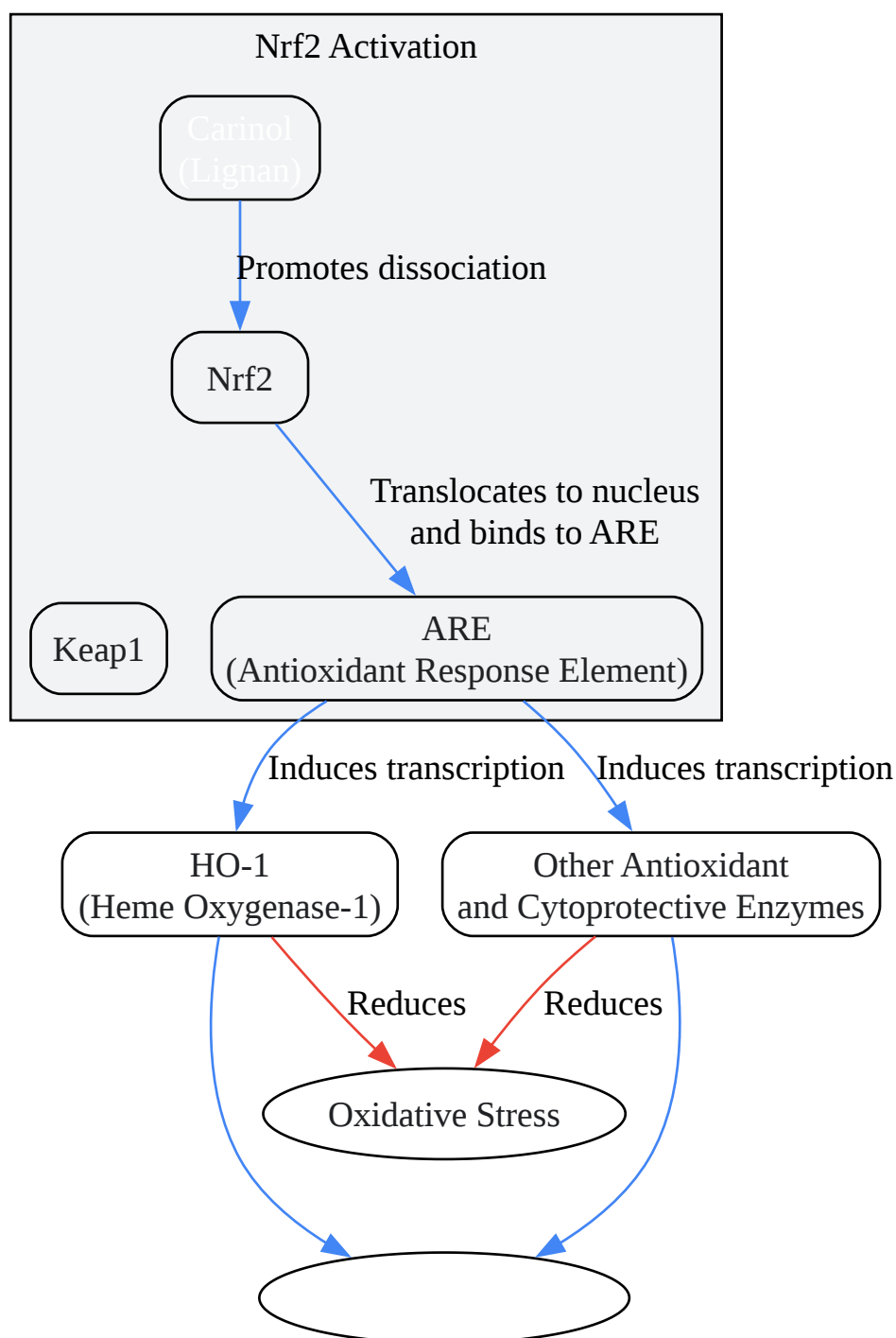
Experimental Protocol: Xanthine Oxidase Inhibition Assay

- The assay is typically performed in a phosphate buffer (pH 7.5).
- A reaction mixture containing the test compound (**Carinol**) at various concentrations and xanthine oxidase enzyme is pre-incubated.
- The reaction is initiated by the addition of the substrate, xanthine.
- The formation of uric acid is monitored spectrophotometrically by measuring the increase in absorbance at 295 nm.
- Allopurinol is commonly used as a positive control.
- The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Anti-Myocardial Ischemic Effects

Research suggests that the lignan fraction from *Syringa pinnatifolia*, which includes **Carinol**, possesses cardioprotective effects against myocardial ischemia.

Mechanism of Action: The protective effect is linked to the activation of the Nrf2/HO-1 signaling pathway.

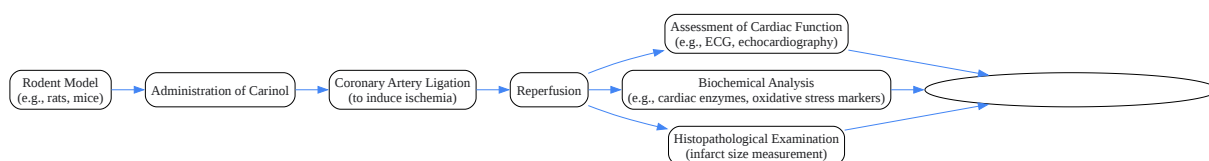


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Figure 2: Proposed mechanism of **Carinol**'s cardioprotective effect.

Experimental Approach (In Vivo Model):

A common animal model to study anti-myocardial ischemic effects involves the ligation of a coronary artery in rodents.



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Figure 3: General workflow for in vivo evaluation of cardioprotective effects.

Structure-Activity Relationship

The study on **Carinol** derivatives provides some initial insights into its structure-activity relationship:

- Aliphatic esterification of the C-9 and C-9' hydroxyl groups of **Carinol** was found to decrease both antioxidant and xanthine oxidase inhibitory activities.
- Aromatic acyl esterification, particularly with electron-withdrawing substituents, led to a considerable improvement in xanthine oxidase inhibition while retaining radical scavenging activity.
- Electron-withdrawing substitutions on the aromatic esters resulted in a loss of free-radical scavenging properties.

- Neutral substituents on the aromatic esters were observed to decrease the enzyme inhibitory potential.

These findings suggest that the free hydroxyl groups on the **Carinol** backbone are important for its antioxidant activity, while modification of these groups with specific aromatic moieties can enhance its xanthine oxidase inhibitory potential.

Future Directions

The current body of research on **Carinol** provides a promising foundation for further investigation. Key areas for future research include:

- **Total Synthesis:** Development of an efficient and scalable total synthesis of **Carinol** would facilitate more extensive biological evaluation and the generation of a wider range of derivatives.
- **Quantitative Bioactivity:** Detailed studies are needed to determine the specific IC₅₀ values of **Carinol** for its various reported biological activities.
- **In-depth Mechanistic Studies:** Further elucidation of the molecular mechanisms underlying the cardioprotective effects of **Carinol** is crucial. This includes identifying the direct molecular targets and downstream signaling pathways.
- **Pharmacokinetic and Toxicological Profiling:** Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are necessary to assess the drug-like properties and safety profile of **Carinol**.
- **In Vivo Efficacy Studies:** More extensive in vivo studies in relevant animal models of myocardial ischemia and other related conditions are required to validate its therapeutic potential.

Conclusion

Carinol (Alashinol G), a dibenzylbutanediol lignan from *Syringa pinnatifolia*, demonstrates promising antioxidant, xanthine oxidase inhibitory, and cardioprotective properties. The cardioprotective effects are potentially mediated through the activation of the Nrf2/HO-1 signaling pathway. While the available data is still limited, the initial findings highlight **Carinol**

as a valuable lead compound for the development of novel therapeutic agents. Further research, as outlined in the future directions, is essential to fully realize the therapeutic potential of this natural product.

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